molecular formula C13H12BrNO B7870675 5-Bromo-2-(2-ethylphenoxy)pyridine

5-Bromo-2-(2-ethylphenoxy)pyridine

Cat. No.: B7870675
M. Wt: 278.14 g/mol
InChI Key: RLKJNSFAJGJTLU-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-ethylphenoxy)pyridine is a high-purity chemical compound designed for research and development applications. This organic building block features a pyridine ring system substituted with a bromine atom, which serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, and a 2-ethylphenoxy group. This specific molecular architecture makes it a valuable intermediate in medicinal chemistry for the synthesis of potential active pharmaceutical ingredients (APIs), particularly in constructing molecules that may target kinases or other biological receptors. Researchers also utilize this scaffold in materials science for the development of organic ligands and functional materials. The compound is typically supplied as a solid and should be stored in a cool, dry place under an inert atmosphere. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Note on Properties: The specific physical and chemical data (e.g., melting point, boiling point) for this exact compound were not available in public databases. The typical characterization for a solid compound of this nature would include details on appearance, melting point, and spectral data (1H NMR, LC-MS), which should be determined and provided by the quality control department.

Properties

IUPAC Name

5-bromo-2-(2-ethylphenoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-2-10-5-3-4-6-12(10)16-13-8-7-11(14)9-15-13/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKJNSFAJGJTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The Ullmann coupling reaction is a copper-catalyzed process widely used for forming carbon–oxygen bonds between aryl halides and phenols. For 5-bromo-2-(2-ethylphenoxy)pyridine, this method leverages 2,5-dibromopyridine as the starting material, where the bromine at position 2 is selectively replaced by the 2-ethylphenoxy group. The reaction proceeds under the following conditions:

  • Catalyst : Copper(I) iodide (CuI, 10 mol%)

  • Ligand : 1,10-Phenanthroline (20 mol%)

  • Base : Cesium carbonate (Cs₂CO₃, 2 equiv)

  • Solvent : Dimethyl sulfoxide (DMSO) at 120°C for 24 hours.

The selectivity for position 2 arises from the electronic effects of the pyridine ring. The nitrogen atom at position 1 deactivates the ring, making the bromine at position 2 more susceptible to nucleophilic displacement compared to position 5.

Workup and Purification

After completion, the reaction mixture is quenched with dilute hydrochloric acid (pH 2–3) to neutralize excess base. The product is extracted with ethyl acetate, washed with brine, and concentrated under reduced pressure. Crude material is purified via crystallization using a 1:1 mixture of n-heptane and ethyl acetate, yielding This compound as a white solid with a purity >98%.

Table 1: Optimization of Ullmann Coupling Parameters

ParameterTested RangeOptimal ValueYield (%)
Catalyst Loading5–15 mol%10 mol%82
Temperature (°C)80–14012085
Reaction Time (h)12–362488

Directed Bromination of 2-(2-Ethylphenoxy)pyridine

Bromination Strategy

This route begins with the synthesis of 2-(2-ethylphenoxy)pyridine via nucleophilic aromatic substitution (SNAr) between 2-chloropyridine and 2-ethylphenol. Subsequent bromination at position 5 is achieved using N-bromosuccinimide (NBS) under radical-initiated conditions:

  • Solvent : Carbon tetrachloride (CCl₄)

  • Initiator : Azobisisobutyronitrile (AIBN, 1 mol%)

  • Temperature : 80°C for 6 hours.

The phenoxy group at position 2 directs bromination to position 5 through a combination of ortho/para-directing effects and the electron-withdrawing influence of the pyridine nitrogen. Computational studies suggest that the transition state for bromine addition at position 5 is stabilized by resonance interactions with the phenoxy oxygen.

Challenges and Solutions

A key challenge is minimizing di-bromination byproducts. This is addressed by:

  • Stoichiometric Control : Limiting NBS to 1.05 equivalents.

  • Temperature Modulation : Maintaining 80°C to favor mono-bromination kinetics.

  • Post-Reaction Quenching : Adding sodium thiosulfate to decompose excess NBS.

Purification involves column chromatography (silica gel, hexane/ethyl acetate 4:1), affording the target compound in 75% yield.

Table 2: Bromination Efficiency Under Varied Conditions

NBS EquivAIBN (mol%)Temp (°C)Yield (%)Purity (%)
1.00.5706295
1.051.0807598
1.21.5906893

Comparative Analysis of Synthetic Routes

Yield and Scalability

The Ullmann method offers higher yields (88% vs. 75%) and simpler purification via crystallization, making it more suitable for industrial scale-up. In contrast, the bromination route requires chromatographic separation, increasing costs for large batches.

Regioselectivity and Byproducts

Ullmann coupling exhibits superior regioselectivity, with <2% of the 5-phenoxy isomer detected. The bromination method, however, produces 5–8% of 3-bromo-2-(2-ethylphenoxy)pyridine due to competing directing effects .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-ethylphenoxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., DMF, THF), temperatures ranging from 50-100°C.

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane), temperatures ranging from 0-50°C.

    Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with palladium on carbon), solvents (e.g., ethanol, THF), temperatures ranging from 0-50°C.

Major Products

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

5-Bromo-2-(2-ethylphenoxy)pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: It is employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

    Industrial Chemistry: It is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-ethylphenoxy)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ethylphenoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Substituent Effects

5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine (22a) Substituent: 4-Trifluoromethoxy phenoxy group. Electronic Effects: The trifluoromethoxy group is strongly electron-withdrawing (-I effect), reducing electron density on the pyridine ring compared to the 2-ethylphenoxy group. Synthesis: Prepared via coupling of 5-bromo-2-iodopyridine with 4-(trifluoromethoxy)phenol (91% yield) .

5-Bromo-2-phenylpyridine Substituent: Phenyl group. Electronic Effects: The phenyl group provides moderate electron-withdrawing effects, less pronounced than trifluoromethoxy but more than ethylphenoxy. Applications: Used in Au(III) catalysis; forms stable (N,C) Au(III) complexes due to balanced electronic properties .

5-Bromo-2-(trifluoromethyl)pyridine

  • Substituent : Trifluoromethyl group.
  • Electronic Effects : The CF₃ group is highly electron-withdrawing, leading to significant deactivation of the pyridine ring.
  • Physical Properties : Molecular formula C₆H₃BrF₃N; CAS 436799-32-5 .

5-Bromo-2-methoxy-3-methylpyridine

  • Substituents : Methoxy and methyl groups.
  • Steric Effects : The methyl group introduces steric hindrance, while the methoxy group donates electrons (+M effect).
  • Physical Data : Refractive index 1.554; 97% purity .

Physicochemical Properties Comparison

Compound Molecular Formula Molecular Weight Key Physical Data Reference
5-Bromo-2-(2-ethylphenoxy)pyridine C₁₃H₁₂BrNO 278.15 g/mol N/A (inferred) -
5-Bromo-2-(trifluoromethyl)pyridine C₆H₃BrF₃N 210.00 g/mol CAS 436799-32-5
5-Bromo-2-methoxy-3-methylpyridine C₇H₈BrNO 202.05 g/mol Refractive index 1.554
5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine C₁₂H₇BrF₃NO₂ 342.09 g/mol ¹H NMR δ 8.21 (dd, J = 2.55 Hz)

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 5-Bromo-2-(2-ethylphenoxy)pyridine, and how does bromination efficiency vary with reaction parameters?

  • Methodology : Bromination of pyridine derivatives typically employs N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids (e.g., FeCl₃). For 5-bromo-substituted pyridines, regioselectivity can be influenced by steric and electronic effects of substituents. Reaction optimization should include:

  • Temperature control (60–80°C) to balance reactivity and side-product formation .
  • Solvent selection (e.g., dichloromethane or acetonitrile) to stabilize intermediates.
  • Monitoring via TLC or HPLC to track bromine incorporation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they highlight?

  • Methodology :

  • NMR : 1^1H NMR identifies aromatic protons (δ 6.8–8.5 ppm) and ethylphenoxy groups (δ 1.2–1.5 ppm for CH₃, δ 4.0–4.5 ppm for OCH₂). 13^{13}C NMR confirms Br substitution via deshielding of the C-5 position .
  • X-ray crystallography : Resolves bond angles and crystal packing, critical for confirming regiochemistry (e.g., orthorhombic systems with space group P2₁2₁2₁) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 296.04) and isotopic patterns for bromine .

Q. How does the electron-withdrawing bromine substituent influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

  • Methodology : The Br atom activates the pyridine ring toward NAS at the C-5 position. Reactivity can be assessed by:

  • Substituting Br with amines or alkoxides under mild conditions (e.g., 50°C in DMF).
  • Kinetic studies comparing reaction rates with non-brominated analogs .
  • Computational analysis (DFT) to map electron density and predict sites for substitution .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges in cross-coupling reactions involving this compound?

  • Methodology :

  • Suzuki-Miyaura coupling : Use Pd(PPh₃)₄ or XPhos catalysts to couple with boronic acids. Steric hindrance from the ethylphenoxy group may favor coupling at C-5 over C-3 .
  • Directing groups : Introduce temporary groups (e.g., pyridyl or amides) to steer cross-coupling to specific positions, followed by post-reaction removal .
  • Competition experiments : Compare yields of coupling products under varying ligand/catalyst systems .

Q. How can this compound serve as a ligand or precursor in transition-metal catalysis, and what mechanistic insights exist?

  • Methodology :

  • Au(III) complexes : Synthesize (N,C)-Au(III) complexes by substituting Br with AuCl₃. Study catalytic activity in C–H functionalization using kinetic isotope effects (KIE) .
  • Mechanistic probes : Employ deuterium labeling or radical traps to identify intermediates in catalytic cycles .
  • XAS/XPS : Analyze oxidation states and bonding in metal complexes .

Q. What experimental and computational approaches resolve contradictions in reported bromination outcomes for similar pyridine derivatives?

  • Methodology :

  • Meta-analysis : Compare bromination yields and regioselectivity across substrates with varying substituents (e.g., methyl vs. ethyl groups) .
  • DFT calculations : Model transition states to explain divergent pathways (e.g., radical vs. electrophilic mechanisms) .
  • In situ monitoring : Use Raman spectroscopy to detect intermediates and adjust reaction conditions dynamically .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals of this compound derivatives for structural studies?

  • Methodology :

  • Solvent screening : Test mixed solvents (e.g., hexane/ethyl acetate) to modulate solubility.
  • Temperature gradients : Slow cooling from 60°C to 4°C enhances crystal growth .
  • Additives : Use chiral auxiliaries or co-crystallizing agents to stabilize specific conformations .

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